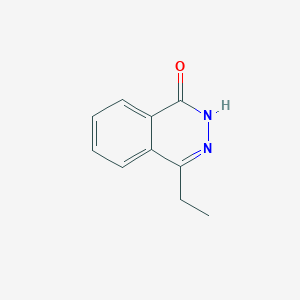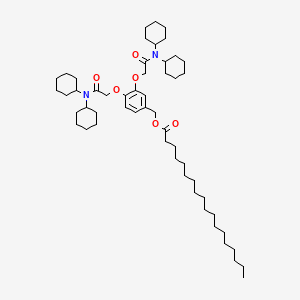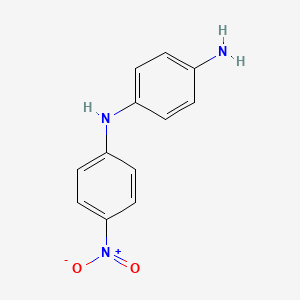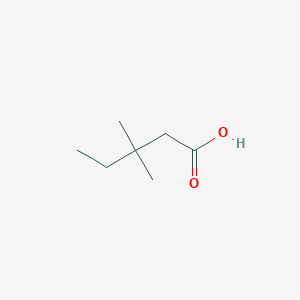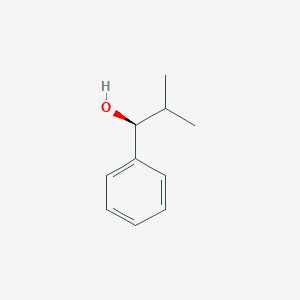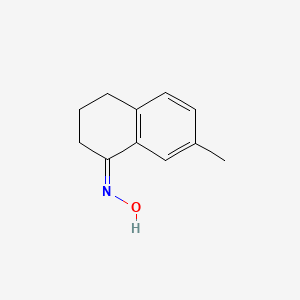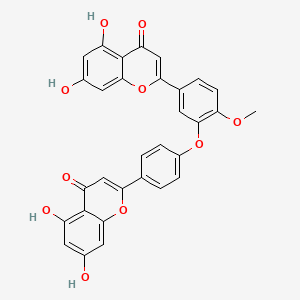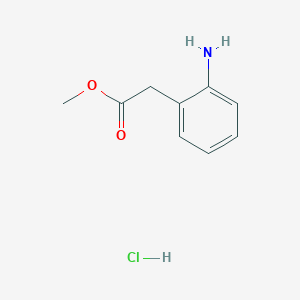
Isorhapontin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isorhapontin is a naturally occurring polyphenolic compound that is found in various plants like grapes, peanuts, and berries. It belongs to the stilbenoid family of compounds and is known for its potent antioxidant and anti-inflammatory properties. In recent years, isorhapontin has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases.
科学的研究の応用
Inhibition of Mpro Protease in COVID-19 Treatment
Isorhapontin has been studied for its potential ability to inhibit the Mpro protease, an enzyme involved in the replication of the SARS-CoV-2 virus . The binding affinities of Isorhapontin against Mpro were scrutinized using molecular docking, prime molecular mechanics-generalized Born surface area (MM-GBSA) energy calculations, and molecular dynamic simulations . The results suggest that Isorhapontin could provide useful natural inhibitors of Mpro and thereby act as novel treatments to limit SARS-CoV-2 replication .
Incorporation into Lignin Polymer
Isorhapontin, along with other hydroxystilbene glucosides, has been found to be incorporated into the lignin polymer in Norway spruce (Picea abies) bark . The corresponding aglycones isorhapontigenin, piceatannol, and resveratrol, along with glucose, were released by derivatization followed by reductive cleavage, a chemical degradative method that cleaves β-ether bonds in lignin . This indicates that the hydroxystilbene glucosides are (partially) incorporated into the lignin structure through β-ether bonds .
Stability and Photoisomerization
The stability of Isorhapontin under different conditions such as fluorescent and UV light and storage has been studied . This research is important for understanding the behavior of Isorhapontin in different environments and its potential applications in various fields .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Isorhapontin involves the conversion of resveratrol to Isorhapontin through several chemical reactions.", "Starting Materials": [ "Resveratrol", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Dimethylformamide", "Triethylamine", "Benzoyl chloride", "Sodium borohydride", "Acetic acid", "Ethanol" ], "Reaction": [ "Resveratrol is reacted with sodium hydride in methanol to form the sodium salt of resveratrol.", "The sodium salt of resveratrol is then reacted with hydrochloric acid to form resveratrol hydrochloride.", "Resveratrol hydrochloride is reacted with sodium hydroxide to form resveratrol.", "Resveratrol is then reacted with acetic anhydride and pyridine to form resveratrol acetate.", "Resveratrol acetate is then reacted with methanesulfonic acid and dimethylformamide to form 3,5-dimethoxy-4'-hydroxyacetophenone.", "3,5-dimethoxy-4'-hydroxyacetophenone is then reacted with triethylamine and benzoyl chloride to form 3,5-dimethoxy-4'-benzoyloxyacetophenone.", "3,5-dimethoxy-4'-benzoyloxyacetophenone is then reduced with sodium borohydride in acetic acid to form Isorhapontin.", "Isorhapontin is then purified and isolated using ethanol." ] } | |
CAS番号 |
32727-29-0 |
製品名 |
Isorhapontin |
分子式 |
C21H24O9 |
分子量 |
420.4 g/mol |
IUPAC名 |
(2R,3R,5S,6R)-2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-(hydroxymethyl)-6-phenoxyoxane-3,4,4,5-tetrol |
InChI |
InChI=1S/C21H24O9/c1-28-16-11-13(7-8-15(16)23)9-10-20(12-22)19(25)21(26,27)17(24)18(30-20)29-14-5-3-2-4-6-14/h2-11,17-19,22-27H,12H2,1H3/b10-9+/t17-,18+,19+,20+/m0/s1 |
InChIキー |
KROOOMRLDATLKO-NNLCMMBNSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C/[C@]2([C@H](C([C@H]([C@@H](O2)OC3=CC=CC=C3)O)(O)O)O)CO)O |
SMILES |
COC1=C(C=CC(=C1)C=CC2(C(C(C(C(O2)OC3=CC=CC=C3)O)(O)O)O)CO)O |
正規SMILES |
COC1=C(C=CC(=C1)C=CC2(C(C(C(C(O2)OC3=CC=CC=C3)O)(O)O)O)CO)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






